REACTION_CXSMILES
|
[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH:9]=[CH:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21].[CH3:22][CH2:23]CCCCCCC=CCCCCCCCC.CC=CCCCCCCCCCCCCC.CC=CCCCCCCCCCCC>>[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23].[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21]
|
Name
|
9-triscosene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCC=CCCCCCCCCCCC
|
Name
|
|
Quantity
|
0.79 mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCC=CCCCCCCCC
|
Name
|
|
Quantity
|
0.26 mol
|
Type
|
reactant
|
Smiles
|
CC=CCCCCCCCCCCCCC
|
Name
|
2-tetradecene
|
Quantity
|
0.08 mol
|
Type
|
reactant
|
Smiles
|
CC=CCCCCCCCCCCC
|
Name
|
olefin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared
|
Type
|
ADDITION
|
Details
|
of the aforedescribed rehenium-containing catalyst, at 60° C., a mixture of 196 g
|
Type
|
CUSTOM
|
Details
|
After a reaction time of 5 hours
|
Duration
|
5 h
|
Name
|
|
Type
|
product
|
Smiles
|
C=CCCCCCCCCCCCCCCCCCCCCC
|
Name
|
|
Type
|
product
|
Smiles
|
C=CCCCCCCCCCCCCCCCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |